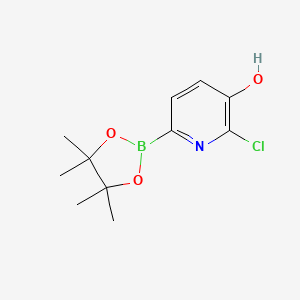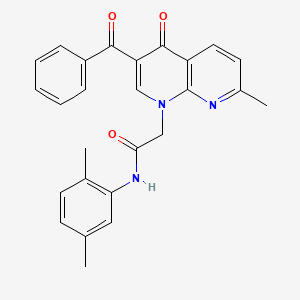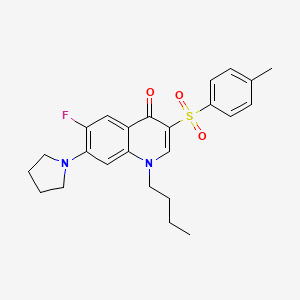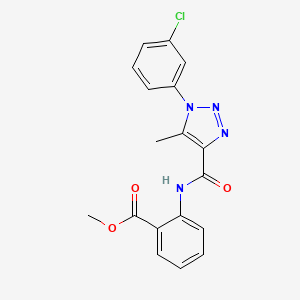![molecular formula C19H21N3O2 B2643099 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309310-26-5](/img/structure/B2643099.png)
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a pyrazolopyrazine derivative that has been synthesized by various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it has been suggested that the compound exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. This leads to the inhibition of enzyme activity and subsequent disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one can affect various biochemical and physiological processes. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. However, further research is needed to fully understand the effects of this compound on biological systems.
実験室実験の利点と制限
The advantages of using 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its potent inhibitory activity against enzymes and its potential applications in drug discovery. However, the limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and effects on biological systems.
将来の方向性
There are several future directions for research on 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. These include:
1. Further studies on the compound's mechanism of action and effects on biological systems.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
4. Exploration of the compound's potential as a lead compound for the development of new drugs.
5. Examination of the compound's pharmacokinetics and toxicity in animal models to assess its safety and efficacy.
合成法
The synthesis of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been achieved by different methods. One of the most commonly used methods is the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-hydroxy-3-(4-nitrophenyl)acrylic acid followed by cyclization with phosphorous oxychloride. Another method involves the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-nitrobenzaldehyde followed by cyclization with acetic anhydride. These methods have been reported to yield good results in terms of purity and yield.
科学的研究の応用
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as CDK2 and CDK9, which are involved in the regulation of cell cycle progression and transcription. This compound has also been reported to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
特性
IUPAC Name |
5-(cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-24-16-8-6-15(7-9-16)17-12-18-19(23)21(10-11-22(18)20-17)13-14-4-3-5-14/h6-12,14H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLDUUYKDBRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)

![N,N-diethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643022.png)
![5-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)

![2-[[1-[2-(4-Phenylphenyl)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)



